5-chloro-3H-1,3-benzoxazol-2-(18O)one
Overview
Description
“5-chloro-3H-1,3-benzoxazol-2-(18O)one” is a chemical compound with the molecular formula C8H6ClNO3 . It has an average mass of 199.591 Da and a monoisotopic mass of 199.003616 Da .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using different reaction conditions and catalysts . For example, benzoxazole derivatives have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the 13C chemical shift value for the carbonyl carbon of a similar compound was retained in the 13C spectrum .Mechanism of Action
The mechanism of action of “5-chloro-3H-1,3-benzoxazol-2-(18O)one” can be inferred from its biological activities. For instance, some benzoxazole derivatives have shown antimicrobial activity against various bacteria and fungi, and anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Future Directions
The future directions for the study of “5-chloro-3H-1,3-benzoxazol-2-(18O)one” could involve further exploration of its biological activities and potential applications. Given the wide spectrum of pharmacological activities of benzoxazole derivatives, there is potential for the development of new antimicrobial and anticancer agents .
Properties
IUPAC Name |
5-chloro-3H-1,3-benzoxazol-2-(18O)one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1,9+1,10+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFWDZFKRBELIQ-RNBARAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)[15NH][13C](=[18O])O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745919 | |
Record name | 5-Chloro(2-~13~C,~15~N)-1,3-benzoxazol-2(3H)-(~18~O)one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-63-6 | |
Record name | 5-Chloro(2-~13~C,~15~N)-1,3-benzoxazol-2(3H)-(~18~O)one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.